N-(m-PEG4)-N'-hydroxypropyl-Cy5

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

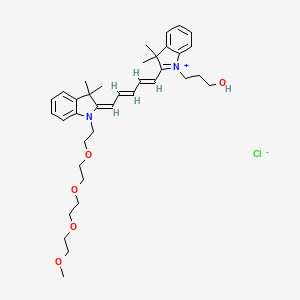

N-(m-PEG4)-N'-hydroxypropyl-Cy5 is a cyanine labeled PEG derivative with excitation/emission maximum 649/667 nm containing a hydroxyl group, which enables further derivatization or replacement with other reactive functional groups. The hydrophilic PEG spacer increases solubility in aqueous media and reduces steric hindrance during binding.

Applications De Recherche Scientifique

Fluorescence Imaging

Overview : N-(m-PEG4)-N'-hydroxypropyl-Cy5 is utilized extensively in fluorescence imaging to visualize biological processes at the cellular and molecular levels. Its fluorescent properties allow researchers to track interactions and dynamics within cells.

Key Features :

- Excitation/Emission : The compound has an excitation maximum around 649 nm and an emission maximum at 670 nm, making it suitable for applications requiring far-red fluorescence.

- Bioconjugation : The azide group present in the structure facilitates bioorthogonal conjugation via click chemistry, enabling specific labeling of proteins and nucleic acids.

Case Studies :

- A study demonstrated the use of this compound for visualizing protein dynamics in live cells, providing insights into cellular signaling pathways and interactions .

Flow Cytometry

Overview : In flow cytometry, this compound serves as a vital tool for analyzing cell populations based on fluorescence characteristics.

Applications :

- Cell Sorting : By tagging cells with this fluorescent marker, researchers can quantitatively assess and segregate cells according to protein expression levels or cell cycle phases.

- Immunological Studies : The compound is instrumental in immunology for analyzing immune cell populations and their responses.

Data Table 1: Flow Cytometry Applications

| Application Area | Description |

|---|---|

| Cell Sorting | Allows separation of cells based on specific markers |

| Protein Expression Analysis | Quantifies expression levels of surface proteins |

Bioconjugation

Overview : The unique properties of this compound enable targeted attachment to various biomolecules through bioorthogonal reactions.

Significance :

- Site-Specific Labeling : Enables precise labeling of proteins, peptides, and nucleic acids, crucial for studying molecular interactions.

- Diagnostic Assays Development : Facilitates the development of advanced diagnostic tools that require specific biomolecular targeting.

Case Studies :

- Research has shown successful conjugation of this compound with antibodies for enhanced imaging in cancer diagnostics, demonstrating improved specificity and sensitivity .

Live-Cell Imaging

Overview : The PEGylated structure of this compound enhances its solubility and biocompatibility, making it an ideal candidate for live-cell imaging applications.

Applications :

- Real-Time Monitoring : Allows researchers to capture dynamic processes such as cell migration, division, and signal transduction without disrupting normal cellular functions.

Data Table 2: Live-Cell Imaging Applications

| Application Area | Description |

|---|---|

| Cell Migration Studies | Monitors movement patterns of live cells |

| Signal Transduction Analysis | Observes real-time signaling events |

Propriétés

Formule moléculaire |

C37H51ClN2O5 |

|---|---|

Poids moléculaire |

639.27 |

Nom IUPAC |

3-[2-[(1E,3E,5E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-1-yl]propan-1-ol;chloride |

InChI |

InChI=1S/C37H51N2O5.ClH/c1-36(2)30-14-9-11-16-32(30)38(20-13-22-40)34(36)18-7-6-8-19-35-37(3,4)31-15-10-12-17-33(31)39(35)21-23-42-26-27-44-29-28-43-25-24-41-5;/h6-12,14-19,40H,13,20-29H2,1-5H3;1H/q+1;/p-1 |

Clé InChI |

FKGCBDKCXSNHNK-UHFFFAOYSA-M |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOC)(C)C)CCCO)C.[Cl-] |

Apparence |

Solid powder |

Pureté |

>97% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO, DMF, DCM, Water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

N-(m-PEG4)-N'-hydroxypropyl-Cy5 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.